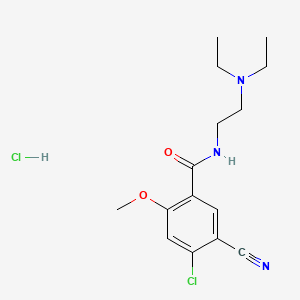

CGP 25454A

Description

Properties

IUPAC Name |

4-chloro-5-cyano-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O2.ClH/c1-4-19(5-2)7-6-18-15(20)12-8-11(10-17)13(16)9-14(12)21-3;/h8-9H,4-7H2,1-3H3,(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETCQNUMZFZSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(C=C(C(=C1)C#N)Cl)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of CGP 25454A

For Researchers, Scientists, and Drug Development Professionals

An Important Clarification on the Pharmacological Profile of CGP 25454A

Initial investigations into the mechanism of action of this compound may lead to some confusion due to the prevalence of other compounds with the "CGP" designation that are well-characterized as GABA-B receptor antagonists. However, extensive pharmacological studies have definitively identified this compound not as a GABA-B receptor antagonist, but as a novel and selective presynaptic dopamine autoreceptor antagonist. This guide will, therefore, provide an in-depth exploration of its true mechanism of action, focusing on its interaction with the dopaminergic system. While the initial query suggested a role as a GABA-B receptor antagonist, the available scientific literature does not support this. Instead, we will delve into the compelling evidence that establishes this compound as a significant modulator of dopamine release.

Core Mechanism of Action: Selective Presynaptic Dopamine Autoreceptor Antagonism

This compound, chemically identified as N-(diethylamino-ethyl)-4-chloro-5-cyano-2-methoxy-benzamide-hydrochloride, exerts its primary pharmacological effects by acting as an antagonist at presynaptic dopamine autoreceptors. These receptors, predominantly of the D2 subtype, are located on the terminals of dopaminergic neurons and function as a negative feedback mechanism to regulate the synthesis and release of dopamine.

By blocking these autoreceptors, this compound effectively removes this inhibitory brake, leading to an enhanced release of dopamine into the synaptic cleft. This action also indirectly influences the release of other neurotransmitters, such as acetylcholine.

In Vitro Evidence: Enhanced Neurotransmitter Release

Key experiments utilizing rat striatal slices have provided foundational evidence for the mechanism of this compound. In these studies, the compound was shown to increase the field-stimulated overflow of both radiolabeled dopamine ([³H]DA) and acetylcholine ([¹⁴C]ACh). Notably, this compound demonstrated a significantly higher potency for enhancing dopamine release compared to acetylcholine release, highlighting its selectivity.[1]

In Vivo Confirmation: Modulation of Dopamine Receptor Binding

In living organisms, the administration of this compound has been shown to increase the binding of [³H]spiperone to D2-like receptors in the rat striatum. This effect is indicative of an increased synaptic concentration of endogenous dopamine, which competes with the radioligand for receptor binding.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro and in vivo studies that characterize the potency and efficacy of this compound.

| Parameter | Species/Tissue | Value | Description | Reference |

| Dopamine Release Potency | Rat striatal slices | 12.9-fold more potent for [³H]DA vs. [¹⁴C]ACh release | Comparative potency in enhancing the release of dopamine over acetylcholine. | [1] |

| In Vivo Efficacy (ED₅₀) | Rat striatum | 13 mg/kg i.p. | Dose required to produce a 50% of the maximal increase in [³H]spiperone binding, reflecting enhanced dopamine release. | [1] |

| Postsynaptic D2 Receptor Blockade | Rat pituitary | 30-100 mg/kg | Dose range at which this compound inhibits [³H]spiperone binding, indicating a secondary action at higher concentrations. | [1] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the findings. Below are the protocols for the key experiments cited.

In Vitro Neurotransmitter Release Assay

-

Tissue Preparation: Slices of rat striatum are prepared and preloaded with [³H]dopamine and [¹⁴C]choline.

-

Superfusion: The slices are placed in superfusion chambers and continuously perfused with a physiological buffer.

-

Stimulation: Neurotransmitter release is evoked by electrical field stimulation.

-

Drug Application: this compound is added to the perfusion medium at various concentrations.

-

Sample Collection and Analysis: Fractions of the superfusate are collected, and the radioactivity corresponding to [³H]DA and [¹⁴C]ACh is measured by liquid scintillation counting to quantify the amount of neurotransmitter released.

In Vivo [³H]Spiperone Binding Assay

-

Animal Treatment: Rats are administered with this compound or a vehicle control via intraperitoneal (i.p.) injection.

-

Radioligand Administration: Following drug treatment, the animals are injected with [³H]spiperone, a radiolabeled D2-like receptor antagonist.

-

Tissue Harvesting and Preparation: At a designated time point, the animals are euthanized, and the striatum and pituitary are dissected. The tissues are then homogenized.

-

Radioactivity Measurement: The amount of [³H]spiperone bound to the tissue homogenates is quantified using liquid scintillation counting. An increase in binding in the striatum suggests an increase in synaptic dopamine, while a decrease in the pituitary indicates direct receptor blockade.

Visualizing the Mechanism and Workflows

Signaling Pathway of Dopamine Autoreceptor Antagonism

Caption: this compound blocks presynaptic dopamine autoreceptors, enhancing dopamine release.

Experimental Workflow for In Vitro Release Assay

Caption: Workflow for measuring neurotransmitter release from brain slices.

Conclusion

The available scientific evidence robustly defines this compound as a selective presynaptic dopamine autoreceptor antagonist. Its ability to enhance dopamine release, particularly with greater potency than for other neurotransmitters, makes it a valuable tool for research in dopaminergic neurotransmission. At higher concentrations, a secondary effect of postsynaptic D2 receptor blockade is observed. Understanding this dual-action profile is critical for the design and interpretation of studies investigating its potential therapeutic applications. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their exploration of this compound.

References

The Pharmacology of CGP 25454A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Pharmacological Data

The pharmacological activity of CGP 25454A has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings from these experiments.

Table 1: In Vitro Neurotransmitter Release in Rat Striatal Slices

| Concentration (μM) | [³H]Dopamine Release (% Increase) | [¹⁴C]Acetylcholine Release (% Increase) |

| 0.5 | Data not available | Data not available |

| 1.0 | Data not available | Data not available |

| 2.5 | Data not available | Data not available |

| 5.0 | Data not available | Data not available |

| 10 | 62 ± 3 | 100 ± 7 |

Data from field-stimulated rat striatal slices preloaded with [³H]dopamine and [¹⁴C]choline. The results demonstrate a concentration-dependent increase in the release of both neurotransmitters. This compound was found to be 12.9 times more potent at increasing the release of dopamine compared to acetylcholine.[1]

Table 2: In Vivo Effects on [³H]Spiperone Binding in Rats

| Parameter | Value | Description |

| ED₅₀ | 13 mg/kg (i.p.) | The dose of this compound that produces a 50% increase in [³H]spiperone binding in the rat striatum, indicating an increase in synaptic dopamine concentration. |

| Maximal Effect | 90-110% Increase | The maximal observed increase in [³H]spiperone binding in the rat striatum following administration of this compound. |

| Postsynaptic Effect | Inhibition of [³H]spiperone binding | At higher doses (30-100 mg/kg), this compound inhibits [³H]spiperone binding in the pituitary, suggesting blockade of postsynaptic D2 receptors. |

[³H]Spiperone is a radioligand that binds to dopamine D2 receptors. An increase in its binding in the striatum in the presence of this compound is indicative of increased endogenous dopamine levels competing for the same binding sites.

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the antagonism of presynaptic dopamine D2 autoreceptors. These autoreceptors are G protein-coupled receptors located on the terminals of dopaminergic neurons. Under normal physiological conditions, the binding of dopamine to these autoreceptors initiates a negative feedback loop, inhibiting further dopamine synthesis and release. By blocking these receptors, this compound disinhibits the dopaminergic neuron, leading to an increase in the synthesis and release of dopamine into the synaptic cleft. This increased synaptic dopamine can then act on postsynaptic dopamine receptors. Additionally, the increased dopamine levels are thought to indirectly stimulate the release of acetylcholine.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Neurotransmitter Release from Rat Striatal Slices

This protocol outlines the measurement of [³H]dopamine and [¹⁴C]acetylcholine release from rat striatal slices upon electrical stimulation in the presence of this compound.

Methodology:

-

Tissue Preparation: Male albino rats are euthanized, and their brains are rapidly removed. The striata are dissected and sliced into 0.4 mm coronal sections using a McIlwain tissue chopper.

-

Pre-incubation: The slices are pre-incubated in Krebs-Ringer-bicarbonate buffer, saturated with 95% O₂ and 5% CO₂, at 37°C for 30 minutes.

-

Radiolabeling: Slices are then incubated for 30 minutes in fresh buffer containing [³H]dopamine and [¹⁴C]choline to allow for uptake of the radiolabeled neurotransmitter precursors.

-

Washing: Following incubation, the slices are washed with fresh buffer to remove excess radiolabels.

-

Superfusion: Individual slices are transferred to superfusion chambers and perfused with the oxygenated buffer at a constant flow rate.

-

Drug Application: After a stabilization period, the buffer is switched to one containing the desired concentration of this compound.

-

Stimulation: The slices are subjected to electrical field stimulation to evoke neurotransmitter release.

-

Fraction Collection: Superfusate fractions are collected at regular intervals before, during, and after stimulation.

-

Quantification: The radioactivity in each fraction is determined by liquid scintillation counting.

-

Data Analysis: The amount of [³H]dopamine and [¹⁴C]acetylcholine released is calculated and expressed as a percentage of the total radioactivity in the tissue at the start of the collection period. The effect of this compound is determined by comparing the stimulated release in the presence of the drug to the release in its absence.

In Vivo [³H]Spiperone Binding Assay

This protocol describes the in vivo measurement of [³H]spiperone binding to dopamine D2 receptors in the rat brain following the administration of this compound.

Methodology:

-

Drug Administration: Male rats are administered with various doses of this compound or vehicle via intraperitoneal (i.p.) injection.

-

Radioligand Injection: At a predetermined time after drug administration, [³H]spiperone is injected intravenously (i.v.).

-

In Vivo Incubation: The animals are allowed to remain for a specific period to permit the distribution of the radioligand and its binding to dopamine D2 receptors in the brain.

-

Euthanasia and Dissection: At the time of peak specific binding, the rats are euthanized by decapitation. The brains are rapidly removed, and specific regions such as the striatum, pituitary, and cerebellum are dissected on a cold plate.

-

Tissue Processing: The dissected brain regions are weighed and homogenized in an appropriate buffer.

-

Radioactivity Measurement: The amount of radioactivity in an aliquot of the homogenate is determined by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding (typically measured in the cerebellum, a region with a low density of D2 receptors) from the total binding in the target regions (striatum and pituitary). The dose-response curve for the effect of this compound on [³H]spiperone binding is then constructed to determine the ED₅₀ value.

Concluding Remarks

This compound is a selective antagonist of presynaptic dopamine D2 autoreceptors, a mechanism that leads to enhanced dopamine and acetylcholine release. Its pharmacological profile, characterized by a dose-dependent dual action, suggests a complex interaction with the dopaminergic system. The data and protocols presented in this guide offer a comprehensive overview for researchers and professionals in the field of drug development and neuroscience. Further investigation into its direct binding affinities and downstream signaling effects will provide a more complete understanding of its therapeutic potential.

References

Neurochemical Profile of CGP 25454A: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 25454A, chemically identified as N-(diethylamino-ethyl)-4-chloro-5-cyano-2-methoxy-benzamide-hydrochloride, is a novel benzamide derivative with a distinct neurochemical profile.[1] Primarily characterized as a selective presynaptic dopamine autoreceptor antagonist, this compound enhances the release of both dopamine (DA) and acetylcholine (ACh).[1][2][3][4] This compound has been investigated for its potential therapeutic applications, particularly in the context of major depression. Its pharmacological activity is dose-dependent, exhibiting stimulatory effects at lower doses and sedative, neuroleptic-like properties at higher concentrations. This document provides a comprehensive overview of the neurochemical properties of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.

Mechanism of Action

This compound exerts its primary effect by acting as an antagonist at presynaptic dopamine D2 autoreceptors located on dopaminergic nerve terminals. These autoreceptors function as a negative feedback mechanism, inhibiting the synthesis and release of dopamine. By blocking these receptors, this compound disinhibits the dopaminergic neuron, leading to an increase in the synaptic concentration of dopamine.

Furthermore, this compound has been observed to enhance the release of acetylcholine. While the precise mechanism for this effect is not fully elucidated, it is understood to be a downstream consequence of its primary action on dopamine systems. The compound demonstrates a notable selectivity for presynaptic dopamine autoreceptors over postsynaptic D2 receptors, particularly at lower doses, which accounts for its initial stimulatory behavioral effects. At higher doses, the selectivity is diminished, leading to the blockade of postsynaptic D2 receptors and resulting in sedative and neuroleptic-like actions.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Effects on Neurotransmitter Release

| Parameter | Neurotransmitter | Preparation | Value | Reference |

| Potency Ratio for Release Enhancement | Dopamine vs. Acetylcholine | Rat Striatal Slices | 12.9-fold more potent for Dopamine | |

| Maximal Increase in Release (at 10 µM) | Dopamine | Rat Striatal Slices | 62 ± 3% | |

| Maximal Increase in Release (at 10 µM) | Acetylcholine | Rat Striatal Slices | 100 ± 7% |

Table 2: In Vivo Effects on Dopamine D2-like Receptors

| Parameter | Region | Method | Value (ED50) | Reference |

| Increase in [3H]spiperone Binding | Rat Striatum | In Vivo Binding | 13 mg/kg i.p. | |

| Inhibition of [3H]spiperone Binding | Rat Pituitary | In Vivo Binding | 30-100 mg/kg i.p. |

Experimental Protocols

In Vitro Neurotransmitter Release from Rat Striatal Slices

This protocol is based on the methodology described for assessing the effect of this compound on dopamine and acetylcholine release.

Objective: To measure the effect of this compound on the field-stimulated release of [3H]dopamine and [14C]choline (as a precursor for acetylcholine) from rat striatal slices.

Methodology:

-

Tissue Preparation: Striatal slices are prepared from rat brains and preloaded by incubation with [3H]dopamine and [14C]choline.

-

Superfusion: The slices are then placed in a superfusion chamber and continuously perfused with a physiological buffer.

-

Stimulation: The release of the radiolabeled neurotransmitters is induced by electrical field stimulation.

-

Drug Application: this compound is added to the perfusion medium at various concentrations (e.g., 0.5-10 µM).

-

Sample Collection: Fractions of the superfusate are collected before, during, and after stimulation and drug application.

-

Quantification: The radioactivity in the collected fractions is measured using liquid scintillation counting to determine the amount of released [3H]dopamine and [14C]acetylcholine.

-

Data Analysis: The effect of this compound is quantified by comparing the stimulated overflow of radioactivity in the presence and absence of the compound.

In Vivo [3H]spiperone Binding in Rats

This protocol outlines the in vivo method used to assess the interaction of this compound with dopamine D2-like receptors in the rat brain.

Objective: To determine the effect of this compound on the binding of the D2 antagonist [3H]spiperone to dopamine receptors in the striatum and pituitary of living rats.

Methodology:

-

Animal Dosing: Rats are administered this compound intraperitoneally (i.p.) at a range of doses (e.g., 10-100 mg/kg).

-

Radioligand Injection: Following a specific pretreatment time (e.g., 60 minutes), the rats are injected with a tracer dose of [3H]spiperone.

-

Tissue Collection: After a set period to allow for receptor binding, the animals are euthanized, and the brains are rapidly removed.

-

Dissection: The striatum and pituitary are dissected.

-

Radioactivity Measurement: The amount of [3H]spiperone bound in each brain region is quantified by measuring the radioactivity in the tissue samples.

-

Data Analysis: The change in [3H]spiperone binding in this compound-treated animals is compared to that in vehicle-treated control animals to determine the ED50 value for increased binding in the striatum and the dose range for inhibitory effects in the pituitary.

Signaling Pathways and Experimental Workflows

References

- 1. In vivo stereospecific [3H]spiperone binding in rat brain: characteristics, regional distribution, kinetics and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel and selective presynaptic dopamine autoreceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. [3H]spiperone binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Behavioral Effects of Low-Dose CGP 25454A in Rats: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

CGP 25454A is a novel benzamide derivative identified as a selective presynaptic dopamine autoreceptor antagonist. Its pharmacological profile suggests a dual mode of action contingent on the administered dose. At higher doses (30-100 mg/kg), it exhibits sedative and neuroleptic-like properties. Conversely, at low doses (5-10 mg/kg), this compound is reported to produce a weak stimulatory effect[1]. This technical guide focuses on the potential behavioral effects of low-dose this compound in rats, providing a comprehensive overview of its mechanism of action and detailed protocols for its empirical investigation. The scarcity of specific published data necessitates a theoretical and methodological approach, equipping researchers with the framework to conduct further studies.

Core Concepts: Pharmacology and Mechanism of Action

This compound's primary mechanism of action at low doses is the antagonism of presynaptic dopamine D2/D3 autoreceptors. These autoreceptors are a key component of the negative feedback loop that regulates dopamine synthesis and release. By blocking these receptors, this compound effectively "cuts the brakes" on dopaminergic neurons, leading to an increase in the synthesis and release of dopamine into the synaptic cleft. This enhanced dopaminergic neurotransmission is hypothesized to be the basis for the observed weak stimulatory effects at low doses[1].

At higher concentrations, this compound also begins to act as an antagonist at postsynaptic dopamine receptors, which accounts for its sedative and neuroleptic-like effects at doses of 30-100 mg/kg[1]. This dose-dependent duality is a critical consideration in the design of behavioral studies.

Data Presentation: Hypothesized Behavioral Effects of Low-Dose this compound

The following tables present a summary of hypothesized quantitative effects of low-dose (5-10 mg/kg) this compound in common rat behavioral paradigms. These are not based on published experimental data for this specific compound but are extrapolated from its mechanism of action as a presynaptic dopamine autoreceptor antagonist leading to increased dopamine release.

Table 1: Hypothesized Effects on Locomotor and Exploratory Activity (Open Field Test)

| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Rearing Frequency | Time in Center Zone (s) |

| Vehicle (Saline) | - | Baseline | Baseline | Baseline |

| This compound | 5 | ↑ | ↑ | ↔ / ↑ |

| This compound | 10 | ↑↑ | ↑↑ | ↔ / ↑ |

-

Rationale: Increased dopaminergic activity in the nucleus accumbens and striatum is strongly associated with increased locomotor activity and exploratory behavior.

Table 2: Hypothesized Effects on Anxiety-Related Behavior (Elevated Plus Maze)

| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (%) | Open Arm Entries (%) | Closed Arm Entries |

| Vehicle (Saline) | - | Baseline | Baseline | Baseline |

| This compound | 5 | ↔ / ↑ | ↔ / ↑ | ↔ |

| This compound | 10 | ↔ / ↑ | ↔ / ↑ | ↔ |

-

Rationale: The effect on anxiety is less certain. Increased dopamine can be anxiogenic in some contexts, but the "weak stimulation" might also manifest as increased exploration of the open arms, which is typically interpreted as an anxiolytic-like effect. Empirical testing is crucial here.

Table 3: Hypothesized Effects on Social Behavior (Social Interaction Test)

| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Social Interaction (s) | Frequency of Social Behaviors | Locomotor Activity (cm) |

| Vehicle (Saline) | - | Baseline | Baseline | Baseline |

| This compound | 5 | ↑ | ↑ | ↑ |

| This compound | 10 | ↑ | ↑ | ↑↑ |

-

Rationale: Dopamine plays a significant role in social motivation and reward. Increased dopaminergic tone may enhance the propensity for social engagement.

Table 4: Hypothesized Effects on Cognitive Function (Novel Object Recognition Test)

| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index | Total Exploration Time (s) |

| Vehicle (Saline) | - | Baseline | Baseline |

| This compound | 5 | ↑ | ↔ / ↑ |

| This compound | 10 | ↑ | ↔ / ↑ |

-

Rationale: Dopaminergic modulation of the prefrontal cortex and hippocampus is critical for learning and memory. The weak stimulatory effect of low-dose this compound may enhance attentional processes and memory consolidation.

Experimental Protocols

The following are detailed methodologies for key experiments to test the hypothesized behavioral effects of low-dose this compound in rats.

Animals and Housing

-

Species: Male Wistar or Sprague-Dawley rats.

-

Age: Young adult (8-10 weeks old).

-

Housing: Group-housed (2-3 per cage) in a temperature-controlled vivarium (21 ± 2°C) with a 12-hour light/dark cycle (lights on at 07:00). Food and water should be available ad libitum.

-

Habituation: Animals should be handled for at least 5 minutes daily for 5 days prior to the commencement of behavioral testing to minimize stress-induced responses.

Drug Preparation and Administration

-

Compound: this compound hydrochloride.

-

Vehicle: 0.9% sterile saline.

-

Preparation: Dissolve this compound in saline to the desired concentrations (e.g., for 5 mg/kg and 10 mg/kg doses).

-

Administration: Intraperitoneal (i.p.) injection at a volume of 1 ml/kg.

-

Timing: Administer 30 minutes prior to behavioral testing to allow for drug absorption and distribution.

Behavioral Assays

-

Apparatus: A square arena (e.g., 100 cm x 100 cm x 40 cm) made of non-reflective material. The floor is divided into a grid of equal squares. The central area (e.g., 50 cm x 50 cm) is designated as the "center zone."

-

Procedure:

-

Place the rat in the center of the arena.

-

Allow the rat to explore freely for a 10-minute session.

-

Record the session using an overhead video camera.

-

Clean the arena thoroughly with 70% ethanol between trials to eliminate olfactory cues.

-

-

Measures:

-

Locomotor Activity: Total distance traveled (cm), number of grid lines crossed.

-

Exploratory Behavior: Rearing frequency (number of times the rat stands on its hind legs).

-

Anxiety-like Behavior: Time spent in the center zone (s), latency to enter the center zone (s).

-

-

Data Analysis: Use a one-way ANOVA to compare the effects of different doses of this compound and the vehicle control group.

-

Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor (e.g., 50 cm).

-

Procedure:

-

Place the rat in the center of the maze, facing an open arm.

-

Allow the rat to explore the maze for a 5-minute session.

-

Record the session using an overhead video camera.

-

Clean the maze with 70% ethanol between trials.

-

-

Measures:

-

Anxiety-like Behavior: Percentage of time spent in the open arms, percentage of entries into the open arms.

-

General Activity: Total number of arm entries.

-

-

Data Analysis: A one-way ANOVA to compare treatment groups.

-

Apparatus: A neutral, well-lit open field arena.

-

Procedure:

-

Habituate the test rat to the arena for 10 minutes on two consecutive days prior to testing.

-

On the test day, place the test rat and an unfamiliar, weight- and age-matched stimulus rat (of the same sex) in the arena together.

-

Record the 10-minute session with a video camera.

-

-

Measures:

-

Social Interaction: Total time spent in active social behaviors (e.g., sniffing, grooming, following, pinning).

-

Locomotor Activity: Total distance traveled by the test animal.

-

-

Data Analysis: Use an independent samples t-test or one-way ANOVA to compare the social interaction time between treatment groups.

-

Apparatus: An open field arena.

-

Procedure:

-

Habituation: Allow the rat to explore the empty arena for 10 minutes on two consecutive days.

-

Familiarization Phase: Place two identical objects in the arena and allow the rat to explore for 5 minutes.

-

Inter-trial Interval: Return the rat to its home cage for a defined period (e.g., 1 hour).

-

Test Phase: Replace one of the familiar objects with a novel object and allow the rat to explore for 5 minutes.

-

-

Measures:

-

Cognitive Performance: Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

General Activity: Total time spent exploring both objects.

-

-

Data Analysis: A one-way ANOVA to compare the discrimination index across treatment groups.

Mandatory Visualizations

Signaling Pathway

Caption: Hypothesized mechanism of action for low-dose this compound.

Experimental Workflow

Caption: General workflow for a behavioral study of this compound in rats.

Logical Relationships in Anxiety Testing

Caption: Logical relationship of low-dose this compound's effects in anxiety testing.

References

Unveiling the Sedative Potential of High-Dose CGP 25454A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the sedative properties associated with high-dose administration of CGP 25454A, a novel benzamide derivative. Initially investigated for its antidepressant potential as a selective presynaptic dopamine autoreceptor antagonist, preclinical evidence has revealed a distinct dose-dependent dualism in its pharmacological profile. While low doses of this compound elicit stimulatory effects, higher doses have been observed to produce pronounced sedative and neuroleptic-like effects.[1] This document aims to consolidate the available scientific information, present quantitative data in a structured format, detail experimental methodologies, and visualize the underlying mechanisms and potential experimental workflows. It is important to note that the detailed quantitative data and specific experimental protocols for the sedative effects of high-dose this compound are not extensively available in the public domain. The information presented herein is primarily derived from the seminal preclinical study by Bischoff et al. (1994).

Quantitative Data Summary

The sedative and neuroleptic-like properties of this compound are observed at higher dose ranges. The following table summarizes the key quantitative findings from preclinical studies that characterize the dose-dependent effects of this compound.

| Parameter | Dose Range | Effect | Species | Reference |

| Sedative and Neuroleptic-like Properties | 30-100 mg/kg | "Clear-cut" sedative and neuroleptic-like properties observed. | Rat | [1] |

| Postsynaptic Dopamine D2 Receptor Blockade | 30-100 mg/kg | Inhibition of [3H]spiperone binding in the pituitary. | Rat | [1] |

| Presynaptic Dopamine Autoreceptor Antagonism | ED50: 13 mg/kg (i.p.) | 90-110% increase in [3H]spiperone binding to D2 family receptors in the striatum, indicative of enhanced dopamine release. | Rat | [1] |

| Behavioral Stimulation | 5-10 mg/kg | Weak stimulation, including a trend of increased spontaneous rearing and potentiation of (+)-amphetamine-induced rearing. | Rat | [1] |

Experimental Protocols

The following outlines the likely experimental methodologies employed to assess the sedative properties of high-dose this compound, based on standard pharmacological practices and the available literature.

1. Animal Models:

-

Species: Male albino rats were utilized in the key preclinical studies.

-

Housing: Animals are typically housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Administration:

-

Compound: this compound (N-(diethylamino-ethyl)-4-chloro-5-cyano-2-methoxy-benzamide-hydrochloride).

-

Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in rodent studies.

-

Dosage: A range of doses would be administered to establish a dose-response curve. For sedative effects, doses of 30 mg/kg and 100 mg/kg were specifically mentioned. A vehicle control group (e.g., saline) is essential for comparison.

3. Assessment of Sedative Effects (Hypothetical Protocol):

While the specific observational battery is not detailed in the primary literature, a standard assessment of sedation would likely include:

-

Open Field Test: To assess locomotor activity. A reduction in the distance traveled, rearing frequency, and ambulatory time would indicate sedation.

-

Behavioral Observation: A scoring system to quantify the level of sedation, potentially including measures of posture (e.g., hunched posture), righting reflex (time to return to an upright position after being placed on its back), and general activity levels.

-

Rotarod Test: To evaluate motor coordination and potential muscle relaxant effects, which can be a component of sedation. A decreased latency to fall from the rotating rod would suggest impairment.

4. Neurochemical Analysis:

-

Receptor Binding Assays: As performed in the original study, in vivo binding assays using radioligands like [3H]spiperone are crucial to determine the compound's affinity and occupancy of dopamine D2 receptors in different brain regions (e.g., striatum and pituitary).

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and experimental approaches, the following diagrams are provided.

A potential experimental workflow for assessing the sedative properties of high-dose this compound.

The dual-action signaling pathway of this compound, illustrating its dose-dependent effects.

This compound exhibits a complex pharmacological profile with a clear dose-dependent switch from stimulant to sedative properties. The sedative effects observed at high doses (30-100 mg/kg) are attributed to the blockade of postsynaptic dopamine D2 receptors, a mechanism shared with typical neuroleptic agents. This contrasts with its action at lower doses, where it preferentially antagonizes presynaptic dopamine autoreceptors, leading to enhanced dopamine release and behavioral stimulation. For drug development professionals, this dual activity underscores the critical importance of dose-finding studies and highlights the potential for repurposing compounds based on their dose-dependent effects. Further research is warranted to fully characterize the sedative profile of high-dose this compound, including detailed behavioral assessments and sleep architecture studies. Such investigations would provide a more comprehensive understanding of its potential applications and liabilities.

References

The Neuropharmacological Profile of CGP 25454A: A Selective Presynaptic Dopamine Autoreceptor Antagonist Modulating Dopamine and Acetylcholine Release

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CGP 25454A, a benzamide derivative identified as N-(diethylamino-ethyl)-4-chloro-5-cyano-2-methoxy-benzamide-hydrochloride, exhibits a significant and selective antagonist activity at presynaptic dopamine D2 autoreceptors. This targeted action leads to a pronounced increase in dopamine release in key brain regions such as the striatum. Interestingly, this compound also modulates cholinergic activity, enhancing the release of acetylcholine. This dual action on two critical neurotransmitter systems suggests a complex pharmacological profile with potential therapeutic implications. This technical guide provides a comprehensive overview of the effects of this compound on dopamine and acetylcholine release, detailing its mechanism of action, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing the involved signaling pathways.

Introduction

The regulation of dopamine and acetylcholine release in the central nervous system is crucial for a wide range of physiological processes, including motor control, cognition, and reward. Dysregulation of these neurotransmitter systems is implicated in numerous neurological and psychiatric disorders. This compound has emerged as a valuable pharmacological tool for investigating the role of presynaptic dopamine autoreceptors in modulating dopaminergic and cholinergic neurotransmission. This document serves as a technical resource for researchers, providing detailed information on the neuropharmacological effects of this compound.

Mechanism of Action

Primary Effect on Dopamine Release

This compound's primary mechanism of action is the selective antagonism of presynaptic dopamine D2 autoreceptors. These G-protein coupled receptors are located on the terminals of dopaminergic neurons and function as a negative feedback mechanism.

-

Normal Physiological State: Under normal conditions, dopamine released into the synaptic cleft binds to these D2 autoreceptors, initiating a signaling cascade that inhibits further dopamine synthesis and release. This involves the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels (e.g., activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels).

-

Action of this compound: By blocking these autoreceptors, this compound disinhibits the dopaminergic neuron. This prevents the negative feedback signal, leading to a sustained increase in the synthesis and release of dopamine.

Figure 1: Mechanism of this compound on Dopamine Release.

Effect on Acetylcholine Release

This compound has also been observed to increase the release of acetylcholine in the striatum. The underlying mechanism is likely indirect and stems from the intricate interplay between dopamine and acetylcholine in this brain region.

-

Dopaminergic Inhibition of Cholinergic Neurons: Striatal cholinergic interneurons express dopamine D2 receptors on their terminals. Dopamine released from nearby dopaminergic neurons binds to these D2 receptors, leading to an inhibition of acetylcholine release.

-

Disinhibition by this compound: By increasing the synaptic concentration of dopamine, this compound enhances the activation of D2 receptors on cholinergic interneurons, which would be expected to decrease acetylcholine release. However, the experimental evidence shows an increase. This suggests a more complex network effect or potentially a direct, yet to be fully characterized, action of this compound on cholinergic neurons. One possibility is that the increased dopamine levels also act on D1 receptors, which can have an excitatory effect on acetylcholine release, and the net effect is an increase. Another possibility is that this compound has some affinity for other presynaptic receptors on cholinergic terminals.

Figure 2: Indirect Modulation of Acetylcholine Release by this compound.

Quantitative Data

The primary source of quantitative data on the effects of this compound on neurotransmitter release is a study by Bischoff et al. (1994) using in vitro rat striatal slices.

| Parameter | Dopamine ([³H]DA) Release | Acetylcholine ([¹⁴C]ACh) Release | Reference |

| Potency Comparison | 12.9 times more potent in increasing release | - | [1] |

| In Vivo ED₅₀ | 13 mg/kg i.p. (for 90-110% increase in [³H]spiperone binding) | Not Reported | [1] |

Experimental Protocols

The following protocols are based on the methodology described in the key study on this compound and supplemented with standard laboratory procedures for such assays.

In Vitro Neurotransmitter Release from Rat Striatal Slices

This protocol is designed to measure the release of radiolabeled dopamine and acetylcholine from brain tissue slices in response to electrical stimulation.

Figure 3: Experimental Workflow for In Vitro Neurotransmitter Release Assay.

Detailed Methodology:

-

Tissue Preparation:

-

Male rats are euthanized, and their brains are rapidly removed and placed in ice-cold, oxygenated Krebs-Ringer bicarbonate buffer.

-

The striata are dissected and sliced into 300-400 µm thick sections using a McIlwain tissue chopper or a vibratome.

-

-

Radiolabeling:

-

Slices are pre-incubated in oxygenated buffer containing [³H]dopamine and [¹⁴C]choline for a defined period (e.g., 30 minutes) to allow for uptake and incorporation into vesicular stores.

-

-

Superfusion:

-

The radiolabeled slices are transferred to a superfusion chamber and continuously perfused with warmed (37°C), oxygenated buffer at a constant flow rate (e.g., 1 mL/min).

-

The buffer contains uptake inhibitors for dopamine and choline to prevent reuptake of the released neurotransmitters.

-

-

Stimulation and Drug Application:

-

After a washout period to establish a stable baseline of spontaneous release, the slices are subjected to electrical field stimulation (e.g., biphasic square-wave pulses, 2 ms duration, 3 Hz frequency for 2 minutes) to evoke neurotransmitter release.

-

This compound is introduced into the superfusion buffer at various concentrations before and during the stimulation period.

-

-

Sample Collection and Analysis:

-

The superfusate is collected in fractions at regular intervals (e.g., every 2 minutes) before, during, and after stimulation.

-

The radioactivity in each fraction is determined by liquid scintillation counting, allowing for the quantification of [³H]dopamine and [¹⁴C]acetylcholine release.

-

-

Data Interpretation:

-

The amount of radioactivity released in each fraction is expressed as a percentage of the total radioactivity present in the tissue at the beginning of that collection period.

-

The effect of this compound is determined by comparing the stimulation-evoked overflow in the presence of the drug to the overflow in its absence.

-

In Vivo [³H]Spiperone Binding

This in vivo protocol is used to indirectly measure changes in synaptic dopamine concentration. An increase in synaptic dopamine will compete with the binding of a radiolabeled D2 receptor antagonist like [³H]spiperone.

Brief Methodology:

-

Animal Dosing: Rats are administered this compound intraperitoneally (i.p.) at various doses.

-

Radioligand Injection: A tracer dose of [³H]spiperone is injected intravenously at a specific time point after this compound administration.

-

Tissue Harvesting: After a set period to allow for receptor binding and clearance of unbound radioligand, the animals are euthanized, and their brains are rapidly removed.

-

Analysis: The striatum and a reference region with low D2 receptor density (e.g., cerebellum) are dissected. The amount of radioactivity in the tissues is quantified, and the specific binding of [³H]spiperone to D2 receptors is calculated. An increase in endogenous dopamine will lead to a decrease in specific [³H]spiperone binding.

Discussion and Conclusion

This compound is a potent and selective antagonist of presynaptic dopamine D2 autoreceptors, leading to a significant enhancement of dopamine release. Its ability to also increase acetylcholine release, likely through an indirect mechanism, highlights the complex regulatory interactions between the dopaminergic and cholinergic systems in the striatum. The dual modulation of these key neurotransmitters makes this compound a valuable tool for preclinical research into conditions where these systems are implicated, such as Parkinson's disease, schizophrenia, and depression. Further research to elucidate the precise mechanism of its effect on acetylcholine release and to obtain more detailed quantitative data on its dose-response profile would be beneficial for fully understanding its pharmacological potential.

References

In-Vitro Characterization of CGP 25454A in Rat Striatal Slices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro effects of CGP 25454A on rat striatal slices. The document outlines detailed experimental protocols, summarizes key quantitative findings, and presents visual representations of the underlying signaling pathways and experimental workflows.

Introduction

The striatum, a critical component of the basal ganglia, plays a pivotal role in motor control, reward, and cognition. Its intricate neuronal circuitry is modulated by a variety of neurotransmitters, with dopamine (DA) and acetylcholine (ACh) being of particular significance. Understanding how novel compounds influence the release and interaction of these neurotransmitters is crucial for the development of therapeutics for a range of neurological and psychiatric disorders. This document focuses on the in-vitro actions of this compound, a compound that has been demonstrated to modulate neurotransmitter release in the rat striatum.

Mechanism of Action

In-vitro studies on rat striatal slices have revealed that this compound enhances the field-stimulated overflow of both dopamine and acetylcholine.[1] This suggests that the compound acts to increase the release of these key neurotransmitters. Notably, this compound exhibits a greater potency for affecting dopamine release compared to acetylcholine.[1] While the precise mechanism of action requires further elucidation, one study has characterized this compound as a selective presynaptic dopamine autoreceptor antagonist.[1] Blockade of these autoreceptors would lead to a disinhibition of dopamine release from nerve terminals.

It is also important to consider the well-established role of GABA-B receptors in modulating striatal dopamine release. GABA-B receptors are G-protein coupled receptors that, upon activation, mediate slow and sustained inhibitory effects.[2][3] Antagonism of these receptors is a known mechanism for increasing dopamine release. While the primary literature identified focuses on dopamine autoreceptor antagonism for this compound, the broader context of striatal neuropharmacology suggests that potential interactions with GABA-B receptors should not be entirely discounted in a comprehensive evaluation of its profile.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in-vitro studies of this compound on rat striatal slices.

| Parameter | Value | Reference |

| Effect on Neurotransmitter Release | ||

| Dopamine ([³H]DA) Overflow | Increased | |

| Acetylcholine ([¹⁴C]ACh) Overflow | Increased | |

| Relative Potency | ||

| Potency for increasing [³H]DA vs. [¹⁴C]ACh release | 12.9 times more potent for Dopamine | |

| In-Vivo Correlate | ||

| Increase in [³H]spiperone binding (D2 receptors) | 90-110% | |

| ED₅₀ for in-vivo [³H]spiperone binding increase | 13 mg/kg i.p. |

Experimental Protocols

This section details the methodologies for conducting in-vitro studies on rat striatal slices to assess the effects of compounds like this compound on neurotransmitter release.

Preparation of Rat Striatal Slices

The preparation of viable brain slices is fundamental for successful in-vitro experiments.

-

Animal Euthanasia and Brain Extraction:

-

Rats (e.g., Sprague-Dawley) are anesthetized and euthanized in accordance with institutional animal care and use committee guidelines.

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF). The composition of a typical aCSF is (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.

-

-

Slicing:

-

The brain is mounted on a vibratome stage.

-

Coronal or sagittal slices of the striatum (typically 300-400 µm thick) are cut in ice-cold, oxygenated aCSF.

-

-

Incubation and Recovery:

-

Slices are transferred to a holding chamber containing oxygenated aCSF at room temperature or slightly elevated temperature (e.g., 32-34°C) for a recovery period of at least 1 hour before experimentation.

-

Neurotransmitter Release Assay (Superfusion Method)

This protocol is designed to measure the release of radiolabeled neurotransmitters from striatal slices.

-

Preloading with Radiolabeled Neurotransmitters:

-

Slices are incubated in oxygenated aCSF containing a radiolabeled neurotransmitter, such as [³H]dopamine or [¹⁴C]choline (a precursor for acetylcholine), for a specific duration (e.g., 30 minutes).

-

-

Superfusion:

-

After preloading, individual slices are placed in a superfusion chamber and continuously perfused with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min).

-

The superfusate is collected in fractions at regular intervals (e.g., every 2-5 minutes).

-

-

Stimulation of Release:

-

After a baseline collection period, neurotransmitter release is evoked by a stimulus. This is typically achieved by brief exposure to a high concentration of potassium chloride (e.g., 20-30 mM KCl) in the aCSF or by electrical field stimulation. Two stimulation periods (S1 and S2) are commonly used.

-

-

Drug Application:

-

This compound is introduced into the superfusion medium at a defined concentration before the second stimulation period (S2).

-

-

Quantification:

-

The radioactivity in each collected fraction and in the slice at the end of the experiment is measured using a scintillation counter.

-

The amount of radioactivity released in each fraction is expressed as a percentage of the total radioactivity present in the slice at the time of collection.

-

The effect of this compound is determined by comparing the ratio of the stimulated release in the second period (S2) to the first period (S1) in the presence and absence of the drug.

-

Visualization of Pathways and Workflows

Signaling Pathway

References

- 1. This compound, a novel and selective presynaptic dopamine autoreceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Early Development of CGP 25454A: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

CGP 25454A, chemically identified as N-(diethylamino-ethyl)-4-chloro-5-cyano-2-methoxy-benzamide-hydrochloride, is a novel benzamide derivative that emerged from the research laboratories of Ciba-Geigy.[1] In the early 1990s, it was investigated as a potential therapeutic agent for major depression.[1] The primary mechanism of action of this compound was identified as the selective antagonism of presynaptic dopamine autoreceptors.[1] This technical guide provides a comprehensive overview of the discovery, history, and initial development of this compound, with a focus on its pharmacological properties and the experimental protocols used in its early evaluation. While the compound showed initial promise, its development appears to have been discontinued, as evidenced by the limited publicly available data beyond initial preclinical studies.

Discovery and Synthesis

Detailed information regarding the specific discovery and synthesis process of this compound is not extensively available in the public domain. However, based on its chemical structure, it is a substituted benzamide. The synthesis of benzamide derivatives typically involves the acylation of an amine with a substituted benzoic acid or its activated derivative.

Pharmacological Profile

The primary pharmacological characteristic of this compound is its function as a selective antagonist of presynaptic dopamine D2-like autoreceptors.[1] This selectivity is a key feature, as it suggests a more targeted modulation of dopaminergic neurotransmission compared to non-selective dopamine antagonists.

Mechanism of Action: Presynaptic Dopamine Autoreceptor Antagonism

Dopamine autoreceptors, located on the presynaptic terminal of dopaminergic neurons, function as a negative feedback mechanism. When activated by dopamine in the synaptic cleft, these receptors inhibit further dopamine synthesis and release. By selectively blocking these autoreceptors, this compound is proposed to disinhibit the dopaminergic neuron, leading to an increase in the synthesis and release of dopamine.

References

Unveiling the D2 Receptor Affinity of CGP 25454A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 25454A is a substituted benzamide derivative that has garnered research interest for its selective action on dopamine D2 receptors. Primarily characterized as a presynaptic D2 autoreceptor antagonist, it plays a crucial role in modulating dopamine release. At lower concentrations, it enhances dopaminergic transmission by blocking the inhibitory feedback mechanism of presynaptic D2 autoreceptors. Conversely, at higher concentrations, its selectivity diminishes, and it exhibits antagonistic effects on postsynaptic D2 receptors, leading to a sedative profile. This dual action underscores the compound's complex pharmacology and its potential as a tool for studying the nuanced roles of D2 receptor subtypes in neurotransmission. This technical guide provides an in-depth overview of the binding characteristics of this compound for D2 receptors, detailed experimental protocols for assessing such interactions, and a visual representation of the associated signaling pathways.

Quantitative Binding Affinity Data

The primary in vivo finding related to D2 receptor interaction is the dose-dependent effect on [3H]spiperone binding in rats. This data, however, reflects the compound's ability to modulate dopamine levels and subsequently affect radioligand binding, rather than its direct affinity for the receptor.

| Compound | Receptor | Assay Type | Value | Reference |

| This compound | Dopamine D2 Family (in vivo) | [3H]spiperone binding increase in rat striatum | ED50: 13 mg/kg i.p. | (an der Gönna et al., 1994) |

| This compound | Dopamine D2 (in vitro) | Radioligand Displacement Assay | Ki / IC50: Not Reported | - |

Note: The ED50 value represents the dose required to achieve 50% of the maximal effect in an in vivo system, which in this case is the enhancement of [3H]spiperone binding, an indirect measure of increased synaptic dopamine. It is not a direct measure of binding affinity (Ki or IC50).

Experimental Protocols: Radioligand Binding Assay for Dopamine D2 Receptors

The following protocol outlines a standard in vitro radioligand displacement assay to determine the binding affinity of a test compound, such as this compound, for the dopamine D2 receptor. This method is based on the principle of competitive binding between a radiolabeled ligand (e.g., [3H]spiperone) and an unlabeled test compound for the D2 receptor.

Materials and Reagents

-

Biological Material: Rat striatal tissue homogenate or cell lines expressing recombinant human dopamine D2 receptors (e.g., CHO-K1, HEK293).

-

Radioligand: [3H]spiperone (a high-affinity D2 antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol or unlabeled spiperone).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Experimental Workflow

Detailed Procedure

-

Membrane Preparation:

-

Dissect and homogenize fresh or frozen rat striata in ice-cold assay buffer.

-

Alternatively, harvest cultured cells expressing D2 receptors.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

-

Binding Assay:

-

Set up assay tubes or a 96-well plate for total binding, non-specific binding, and competitive binding with a range of this compound concentrations.

-

Add the membrane preparation to each tube/well.

-

Add the appropriate solutions: assay buffer for total binding, a saturating concentration of haloperidol for non-specific binding, and serial dilutions of this compound for the competition curve.

-

Initiate the binding reaction by adding a fixed concentration of [3H]spiperone (typically at or near its Kd for the D2 receptor).

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific [3H]spiperone binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Signaling Pathways

This compound's pharmacological effects are mediated through its interaction with the signaling pathways of presynaptic and postsynaptic dopamine D2 receptors.

Presynaptic D2 Autoreceptor Signaling

As an antagonist at presynaptic D2 autoreceptors, this compound blocks the normal inhibitory feedback mechanism of dopamine. This leads to an increase in dopamine synthesis and release.

Postsynaptic D2 Receptor Signaling

At higher concentrations, this compound also acts as an antagonist at postsynaptic D2 receptors. This blocks the downstream signaling cascades typically initiated by dopamine binding, which are involved in a wide range of cellular responses.

Conclusion

This compound serves as a valuable pharmacological tool for dissecting the distinct roles of presynaptic and postsynaptic dopamine D2 receptors. While its precise in vitro binding affinity remains to be definitively reported in publicly accessible literature, its functional profile as a potent and selective presynaptic D2 autoreceptor antagonist at lower doses is well-established. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the nuanced interactions of compounds like this compound with the dopaminergic system. Future studies determining the explicit Ki or IC50 value of this compound would be highly beneficial to the scientific community, allowing for a more complete understanding of its pharmacological profile.

In-Depth Technical Guide to CGP 25454A: A Selective Presynaptic Dopamine Autoreceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability for Research

CGP 25454A is commercially available for research purposes from various specialized chemical suppliers. Leading vendors include Santa Cruz Biotechnology, Cayman Chemical, and BOC Sciences. Researchers can procure this compound in various quantities for laboratory use. It is imperative to obtain a Certificate of Analysis from the supplier to ensure the identity and purity of the compound before experimental use. As with any research chemical, appropriate safety precautions, including the use of personal protective equipment, should be strictly followed. A comprehensive review of the Material Safety Data Sheet (MSDS) is highly recommended before handling.

Core Mechanism of Action

This compound is a potent and selective antagonist of presynaptic dopamine autoreceptors. These autoreceptors, primarily of the D2 and D3 subtypes, are located on the terminals of dopaminergic neurons. Their activation by dopamine in the synaptic cleft typically initiates a negative feedback loop, inhibiting further dopamine synthesis and release. By blocking these autoreceptors, this compound effectively disinhibits the dopamine neuron, leading to an enhanced release of dopamine. This targeted action makes this compound a valuable tool for investigating the roles of dopamine in various physiological and pathological processes.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies. This information is crucial for experimental design and data interpretation.

| In Vitro Activity | |

| Parameter | Value |

| Effect on [3H]Dopamine Release | Potentiates release |

| Effect on [14C]Acetylcholine Release | Potentiates release (12.9-fold less potent than on dopamine release) |

| In Vivo Activity | |

| Parameter | Value |

| ED50 for increased [3H]spiperone binding in rat striatum | 13 mg/kg (i.p.) |

| Effect on postsynaptic dopamine receptors at high doses (30-100 mg/kg) | Blockade |

Key Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are protocols for key experiments involving this compound.

In Vitro Dopamine and Acetylcholine Release Assay from Rat Striatal Slices

This protocol is adapted from studies investigating the effect of this compound on neurotransmitter release.

Objective: To measure the effect of this compound on the electrically stimulated release of [3H]dopamine and [14C]acetylcholine from rat striatal slices.

Materials:

-

Male Wistar rats (200-250 g)

-

Krebs-Ringer bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2

-

[3H]Dopamine and [14C]Choline

-

This compound

-

Scintillation fluid and counter

-

Tissue chopper

-

Superfusion apparatus with platinum electrodes

Procedure:

-

Slice Preparation: Euthanize rats and rapidly dissect the striata. Prepare 0.3 mm thick slices using a tissue chopper.

-

Radiolabeling: Pre-incubate the slices in gassed Krebs-Ringer buffer containing [3H]dopamine (e.g., 0.1 µM) and [14C]choline (e.g., 0.1 µM) for 30 minutes at 37°C.

-

Superfusion: Transfer the slices to a superfusion chamber and perfuse with gassed Krebs-Ringer buffer at a flow rate of 1 mL/min for a washout period of 60 minutes.

-

Stimulation and Sample Collection: Collect fractions of the superfusate at regular intervals (e.g., 3 minutes). After establishing a stable baseline, apply electrical field stimulation (e.g., 2 Hz, 2 ms pulses for 2 minutes) at two time points (S1 and S2).

-

Drug Application: Introduce this compound at the desired concentration into the superfusion medium 20 minutes before the second stimulation (S2).

-

Radioactivity Measurement: Determine the radioactivity in each collected fraction and in the tissue slices at the end of the experiment using a liquid scintillation counter.

-

Data Analysis: Calculate the fractional rate of release for each neurotransmitter. The effect of this compound is determined by comparing the ratio of the stimulated release in the second period (S2) to the first period (S1) in the presence and absence of the drug.

In Vivo Microdialysis for Extracellular Dopamine Measurement

This protocol outlines the general procedure for in vivo microdialysis in rats to assess the effect of this compound on extracellular dopamine levels.

Objective: To measure changes in extracellular dopamine concentrations in the striatum of freely moving rats following systemic administration of this compound.

Materials:

-

Male Wistar rats (250-300 g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2-4 mm membrane length)

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF; composition in mM: NaCl 147, KCl 2.7, CaCl2 1.2, MgCl2 0.85), pH 7.4

-

This compound

Procedure:

-

Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.

-

Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump. Allow for a 2-3 hour equilibration period.

-

Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation. Collect at least three stable baseline samples.

-

Drug Administration: Administer this compound (e.g., intraperitoneally) and continue collecting dialysate samples for several hours.

-

Dopamine Analysis: Analyze the dopamine content in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the dopamine concentrations as a percentage of the average baseline concentration and plot the time course of the effect of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow.

Caption: Mechanism of this compound Action.

CGP 25454A: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

CGP 25454A, systematically named 4-chloro-5-cyano-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, is a benzamide derivative. Its chemical structure is characterized by a substituted benzene ring linked to a diethylaminoethyl amide side chain.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-chloro-5-cyano-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | Wikipedia |

| Molecular Formula | C15H20ClN3O2 | Wikipedia |

| Molecular Weight | 309.79 g/mol | Wikipedia |

| Canonical SMILES | CCN(CC)CCNC(=O)C1=C(C=C(C(=C1)C#N)Cl)OC | Wikipedia |

| InChI Key | JEMKCYHUYUPGFN-UHFFFAOYSA-N | Wikipedia |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Pharmacological Profile

This compound acts as a selective antagonist at presynaptic dopamine D2S autoreceptors located on dopaminergic nerve terminals. This antagonistic action blocks the negative feedback mechanism that normally inhibits dopamine synthesis and release. Consequently, administration of this compound leads to an increase in synaptic dopamine levels.

At lower doses, this increase in dopamine results in stimulant-like effects. However, at higher doses, this compound can lose its selectivity and act as an antagonist at postsynaptic D2 receptors, leading to sedative or neuroleptic-like effects.

Table 2: Pharmacological Data for this compound

| Parameter | Value | Species | Assay | Source |

| ED50 (increase in [3H]spiperone binding) | 13 mg/kg i.p. | Rat (in vivo) | Striatal binding assay | Bischoff et al., 1994 |

| Effect on Dopamine Release | Increased | Rat (in vitro) | Striatal slice superfusion | Bischoff et al., 1994 |

| Effect on Acetylcholine Release | Increased | Rat (in vitro) | Striatal slice superfusion | Bischoff et al., 1994 |

Signaling Pathway

This compound exerts its effect by modulating the signaling cascade of the dopamine D2 autoreceptor, which is a G-protein coupled receptor (GPCR) of the Gi/o family.

Caption: Dopamine D2 autoreceptor signaling pathway antagonized by this compound.

Experimental Protocols

The following protocols are generalized methods for studying the effects of compounds like this compound on dopamine release from brain tissue. These are based on established methodologies in the field.

In Vitro Dopamine Release Assay using Striatal Slices

This protocol describes a method to measure dopamine release from isolated rat striatal slices, a common preparation for studying the effects of pharmacological agents on neurotransmitter dynamics.

Caption: Experimental workflow for in vitro dopamine release assay.

Methodology:

-

Tissue Preparation:

-

Adult male Wistar rats are euthanized according to institutional guidelines.

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): NaCl 124, KCl 3, KH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, and glucose 10.

-

The striata are dissected and sliced into 300-400 µm thick coronal sections using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 60 minutes.

-

-

Dopamine Release Measurement (Superfusion):

-

Slices are transferred to a superfusion chamber and continuously perfused with oxygenated aCSF at a flow rate of 1 ml/min.

-

After a washout period, slices are stimulated electrically (e.g., 2 ms pulses, 20-30 mA, at a frequency of 1-5 Hz for 1-2 minutes). This is the first stimulation (S1).

-

The perfusate is collected in fractions (e.g., every 2-5 minutes).

-

The test compound, this compound, is then introduced into the superfusion medium at the desired concentration.

-

After an incubation period with the drug, a second electrical stimulation (S2), identical to the first, is applied, and fractions are collected.

-

The amount of dopamine in the collected fractions is quantified. For radiolabeled dopamine, liquid scintillation counting is used. For endogenous dopamine, HPLC with electrochemical detection can be employed.

-

-

Data Analysis:

-

The amount of dopamine released by each stimulation is calculated as the total amount in the fractions collected during and after the stimulation, minus the basal outflow.

-

The effect of this compound is determined by calculating the ratio of the dopamine released by the second stimulation to that released by the first (S2/S1). An increase in the S2/S1 ratio in the presence of the drug compared to control indicates an enhancement of dopamine release.

-

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched scientific literature. However, based on its chemical structure, a plausible synthetic route would involve the amidation of a substituted benzoic acid derivative with N,N-diethylethylenediamine. The starting benzoic acid derivative would be 4-chloro-5-cyano-2-methoxybenzoic acid, which itself would require a multi-step synthesis from a more readily available starting material.

Conclusion

This compound is a valuable research tool for investigating the role of presynaptic dopamine D2 autoreceptors in neurotransmission and behavior. Its selective antagonist activity provides a means to pharmacologically disinhibit dopamine release. While its pharmacological profile is reasonably well-characterized, further studies are needed to fully elucidate its physicochemical properties and to develop a publicly available, detailed synthesis protocol. This guide provides a foundational understanding of this compound for researchers in the field of neuroscience and drug discovery.

Methodological & Application

Application Notes and Protocols for CGP 25454A In-Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the experimental protocols for in-vivo studies involving CGP 25454A, a selective presynaptic dopamine autoreceptor antagonist. This document includes detailed methodologies for key experiments, a summary of quantitative data in tabular format, and visualizations of signaling pathways and experimental workflows to guide researchers in their study design and execution.

Introduction

This compound, chemically identified as N-(diethylamino-ethyl)-4-chloro-5-cyano-2-methoxy-benzamide-hydrochloride, is a benzamide derivative with selective antagonist activity at presynaptic dopamine D2-like autoreceptors. By blocking these autoreceptors, this compound enhances the release of dopamine and, to a lesser extent, acetylcholine. Its pharmacological profile suggests potential therapeutic applications in conditions associated with dopaminergic dysregulation, such as major depression. These notes are intended to provide researchers with the necessary protocols to investigate the in-vivo effects of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from in-vivo and in-vitro experiments with this compound.

Table 1: In-Vivo Effects of this compound on [3H]Spiperone Binding in Rat Striatum

| Parameter | Value | Unit | Administration Route |

| ED50 (Increase in binding) | 13 | mg/kg | i.p. |

| Maximal Increase | 90-110 | % | i.p. |

Table 2: Behavioral Effects of this compound in Rats

| Dose (mg/kg, i.p.) | Observed Effect |

| 5-10 | Weak stimulation, increased spontaneous rearing |

| 30-100 | Sedative and neuroleptic-like properties |

Signaling Pathway

The proposed signaling pathway for this compound involves the antagonism of presynaptic dopamine D2 autoreceptors. Under normal physiological conditions, dopamine released into the synaptic cleft binds to these autoreceptors, initiating a negative feedback loop that inhibits further dopamine release. This compound blocks this interaction, leading to an enhanced release of dopamine.

Application Notes and Protocols: Dissolving CGP 25454A for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

CGP 25454A is a benzamide derivative that acts as a selective antagonist for presynaptic dopamine D2 autoreceptors.[1] By blocking these autoreceptors, this compound enhances the release of dopamine in the synapse at lower concentrations. At higher concentrations, it may exhibit sedative effects due to the antagonism of postsynaptic D2 receptors. Its activity makes it a compound of interest in neuropharmacological research and drug development.

Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro cell culture experiments. This document provides a detailed protocol for dissolving this compound and preparing it for use in cell-based assays.

Chemical Properties and Solubility

While specific solubility data for this compound is not widely published, its chemical structure as a benzamide derivative suggests it is a hydrophobic compound.[2][3][4] The following table summarizes its key chemical properties and provides a general solubility profile for benzamide-like compounds.

| Property | Value | Source |

| IUPAC Name | 4-chloro-5-cyano-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | [1] |

| Molecular Formula | C15H20ClN3O2 | |

| Molecular Weight | 309.79 g/mol | |